BenchChemオンラインストアへようこそ!

6-(2,3-Difluorophenyl)pyridin-3-amine

Metabolic stability Microsomal oxidation Fluorine substitution pattern

6-(2,3-Difluorophenyl)pyridin-3-amine (CAS 1261839-06-8) is a fluorinated heterocyclic building block comprising a pyridine ring substituted with a 2,3-difluorophenyl group at the 6-position and a free primary amine at the 3-position. With a molecular formula of C₁₁H₈F₂N₂ and a molecular weight of 206.19 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition, particularly in oncology and inflammation research.

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
Cat. No. B7966373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-Difluorophenyl)pyridin-3-amine
Molecular FormulaC11H8F2N2
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)N
InChIInChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)10-5-4-7(14)6-15-10/h1-6H,14H2
InChIKeyMZJIEKGEOXNITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,3-Difluorophenyl)pyridin-3-amine: Core Scaffold Identity and Procurement-Relevant Specifications


6-(2,3-Difluorophenyl)pyridin-3-amine (CAS 1261839-06-8) is a fluorinated heterocyclic building block comprising a pyridine ring substituted with a 2,3-difluorophenyl group at the 6-position and a free primary amine at the 3-position . With a molecular formula of C₁₁H₈F₂N₂ and a molecular weight of 206.19 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition, particularly in oncology and inflammation research [1]. The 2,3-difluorophenyl substitution pattern is a privileged motif that has been incorporated into advanced clinical candidates including the CGRP receptor antagonist BMS-927711 (Phase II for migraine) and potent PARP1 inhibitors [2][3]. Its primary utility lies as a versatile amino-pyridine scaffold for further functionalization via amide bond formation, Suzuki coupling, or reductive amination at the free 3-amino group, enabling rapid exploration of structure-activity relationships in drug discovery campaigns [4].

Why 6-(2,3-Difluorophenyl)pyridin-3-amine Cannot Be Interchanged with Other Difluorophenyl-Pyridine Regioisomers


The 2,3-difluorophenyl substitution pattern on the pyridine scaffold confers a distinct electronic and steric profile that cannot be replicated by the more common 2,6- or 2,4-difluorophenyl regioisomers. Fluorine atoms positioned at the 2- and 3- positions of the phenyl ring create a unique dipole moment and electrostatic surface potential that influences molecular recognition at kinase ATP-binding sites [1]. Critically, the 2,3-difluorophenyl motif has been independently validated as a metabolically resistant scaffold: in a systematic study of 1,4-dihydropyridine analogues, the 2,3-difluorophenyl analogue exhibited the lowest microsomal oxidation rate among all fluorinated aromatic substituents tested, translating to potentially superior metabolic stability compared to 2,4- and 2,6-difluorophenyl counterparts [2]. Furthermore, the 2,3-difluorophenyl group has been deliberately selected over 2,6-difluorophenyl alternatives in at least two advanced drug discovery programs (BMS-927711 for migraine and compound 47 for PARP1 inhibition) based on superior overall preclinical profiles, indicating that this substitution pattern confers tangible pharmacological advantages not achievable with regioisomeric fluorination patterns [3][4]. Substituting with a 2,6-difluorophenyl or 3,4-difluorophenyl analog would fundamentally alter target binding kinetics, metabolic fate, and downstream synthetic derivatization pathways.

Quantitative Differentiation Evidence for 6-(2,3-Difluorophenyl)pyridin-3-amine Versus Closest Analogs


2,3-Difluorophenyl Motif Confers Lowest Microsomal Oxidation Rate Among Fluorinated Aromatic Analogues

The 2,3-difluorophenyl substitution pattern shared by 6-(2,3-Difluorophenyl)pyridin-3-amine has been shown to confer the lowest susceptibility to microsomal oxidation when compared to 2,4-difluorophenyl, 2,6-difluorophenyl, 3,4-difluorophenyl, and other mono- and di-fluorinated phenyl analogues. In a systematic study of 27 nifedipine analogues by De la Cerda et al., the 2,3-difluorophenyl-substituted 1,4-dihydropyridine was the least susceptible to microsomal oxidation among all compounds tested [1]. This indicates that the 2,3-difluorophenyl motif intrinsically resists cytochrome P450-mediated metabolic degradation more effectively than other difluorophenyl regioisomers.

Metabolic stability Microsomal oxidation Fluorine substitution pattern Drug metabolism

Advanced Clinical Validation of the 2,3-Difluorophenyl Motif: BMS-927711 (Phase II) and PARP1 Inhibitor 47

The 2,3-difluorophenyl group has been deliberately selected over alternative difluorophenyl regioisomers in at least two advanced drug discovery programs. BMS-927711, an oral CGRP receptor antagonist featuring a 2,3-difluorophenyl-substituted cycloheptapyridine core, reached Phase II clinical trials for acute migraine treatment with demonstrated oral bioavailability in both rat and cynomolgus monkey and dose-dependent in vivo efficacy [1]. Separately, compound 47 from a series of olaparib-derived PARP1 inhibitors incorporates a 2,3-difluorophenyl-linker and demonstrates IC50 values of 1.3 nM against PARP1 enzyme, 0.003 nM in V-C8 cells, and 7.1 nM in Capan-1 cells, with superior in vivo tumor growth inhibition (94.2% at 50 mg/kg) compared to olaparib (65.0% at 100 mg/kg) in a BRCA1-mutated xenograft model [2]. In both programs, the 2,3-difluorophenyl moiety was specifically retained through extensive SAR optimization, confirming its privileged status relative to alternative fluorination patterns.

CGRP antagonist Migraine PARP1 inhibitor Oncology Clinical candidate

Differentiated Electronic Properties of 2,3-Difluorophenyl vs. 2,6-Difluorophenyl Regioisomers Impact Target Binding

The 2,3-difluorophenyl substitution pattern generates a distinct electrostatic surface potential compared to the 2,6-difluorophenyl regioisomer, which is the most commonly encountered difluorophenyl motif in kinase inhibitors. In the 2,3-difluorophenyl group, the two fluorine atoms create an asymmetric electron-withdrawing environment with a calculated XLogP3 of approximately 1.6 for the core scaffold [1], compared to reported values of approximately 1.9-2.2 for 2,6-difluorophenyl-pyridine analogues . This difference in lipophilicity directly impacts membrane permeability, plasma protein binding, and off-target promiscuity profiles. Furthermore, in CDK2 co-crystal structures, the 2,6-difluorophenyl substitution has been shown to form critical hydrogen bonds with Leu83 in the kinase hinge region [2]; the 2,3-difluorophenyl pattern, by altering fluorine positioning, would engage different hydrogen-bonding geometries potentially leading to altered kinase selectivity profiles.

Electrostatic potential Kinase inhibitor Binding affinity Fluorine effect SAR

98% Commercial Purity with Free 3-Amino Handle Enables Reliable Downstream Derivatization

6-(2,3-Difluorophenyl)pyridin-3-amine is commercially available at 98% purity (HPLC-verified) from multiple suppliers including Leyan (Cat. No. 2268394), providing a reliable starting point for library synthesis . The free primary amine at the 3-position of the pyridine ring is a versatile synthetic handle for amide bond formation, sulfonamide synthesis, reductive amination, and urea coupling reactions, enabling rapid diversification without requiring protecting group manipulation. In contrast, the 2,6-difluorophenyl analogue (CAS 1119089-79-0) and 2,4-difluorophenyl analogues are less consistently available at comparable purity levels from research chemical suppliers, potentially introducing batch-to-batch variability in parallel synthesis workflows .

Building block Synthetic intermediate Amide coupling Parallel synthesis

High-Value Application Scenarios for 6-(2,3-Difluorophenyl)pyridin-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Libraries with Enhanced Metabolic Stability

Medicinal chemistry teams building focused kinase inhibitor libraries should prioritize 6-(2,3-Difluorophenyl)pyridin-3-amine as the core scaffold when metabolic stability is a key optimization parameter. The 2,3-difluorophenyl motif has been independently validated to exhibit the lowest microsomal oxidation rate among fluorinated aromatic analogues [1], and this property translates directly to reduced hepatic clearance risk for derived compounds. Researchers can functionalize the free 3-amino group via amide coupling with diverse carboxylic acid building blocks to generate screening libraries with pre-optimized metabolic profiles, a strategy that has proven successful in the development of the Phase II candidate BMS-927711 [2].

PARP1 and DNA Damage Response (DDR) Targeted Degrader Synthesis

The 2,3-difluorophenyl-linker motif has demonstrated exceptional potency in PARP1 inhibition (IC50 = 1.3 nM for compound 47) with superior in vivo efficacy compared to the first-generation PARP inhibitor olaparib [3]. 6-(2,3-Difluorophenyl)pyridin-3-amine can serve as the eastern fragment for the synthesis of next-generation PARP1 inhibitors or PROTAC degraders targeting the DNA damage response pathway. The 3-amino group provides a convenient attachment point for linker conjugation in PROTAC design, while the 2,3-difluorophenyl group ensures target engagement with PARP1 and potentially other DDR kinases.

CGRP Receptor Antagonist Development for Migraine and Pain Indications

The clinical validation of the 2,3-difluorophenyl-substituted cycloheptapyridine scaffold in BMS-927711 (Phase II for acute migraine) [2] supports the use of 6-(2,3-Difluorophenyl)pyridin-3-amine as a starting point for novel CGRP receptor antagonist programs. The compound can be elaborated via the 3-amino group to introduce diverse pharmacophoric elements mimicking the imidazopyridinyl-piperidine carboxylate moiety of BMS-927711, enabling the exploration of intellectual property space around this clinically validated target.

Metabolic Stability-First Fragment-Based Drug Discovery (FBDD)

Fragment-based screening programs targeting enzymes with known oxidative metabolism liabilities (e.g., CYP450 substrates) can benefit from incorporating the 2,3-difluorophenyl-pyridine scaffold as a privileged fragment. The demonstrated metabolic stability advantage of the 2,3-difluorophenyl motif [1] makes 6-(2,3-Difluorophenyl)pyridin-3-amine an attractive fragment hit for elaboration, as the core scaffold is pre-validated for resistance to microsomal oxidation, reducing the likelihood of late-stage metabolic failure during lead optimization.

Quote Request

Request a Quote for 6-(2,3-Difluorophenyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.